3,6-dinitro-1H-pyrrolo[3,2-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3,6-dinitro-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O4/c12-10(13)4-1-5-7(9-2-4)6(3-8-5)11(14)15/h1-3,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSWYAQOZWKGQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701286371 | |
| Record name | 3,6-Dinitro-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701286371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190313-68-8 | |
| Record name | 3,6-Dinitro-1H-pyrrolo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190313-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dinitro-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701286371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,6-dinitro-1H-pyrrolo[3,2-b]pyridine: Synthesis, Structure, and Predicted Properties
Abstract: This technical guide provides a comprehensive theoretical framework for the synthesis, chemical structure, and predicted properties of the novel compound, 3,6-dinitro-1H-pyrrolo[3,2-b]pyridine. While direct experimental data for this specific molecule is not currently available in the public domain, this document, intended for researchers, scientists, and drug development professionals, extrapolates from the known chemistry of the parent 1H-pyrrolo[3,2-b]pyridine scaffold and established principles of electrophilic aromatic substitution. We present a proposed synthetic route, detailed structural analysis, and a table of predicted physicochemical properties to serve as a foundational resource for the prospective synthesis and investigation of this compound.
Introduction: The 1H-pyrrolo[3,2-b]pyridine Scaffold
The 1H-pyrrolo[3,2-b]pyridine, commonly known as 4-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] Its structure, consisting of a fused pyrrole and pyridine ring, makes it a bioisostere of indole, often conferring improved solubility and bioavailability to drug candidates.[1] Derivatives of this scaffold have shown a wide range of biological activities, including applications as kinase inhibitors and antiviral agents.[3][4] The introduction of nitro groups onto this scaffold is of significant interest as it can modulate the electronic properties of the molecule, potentially leading to new biological activities or applications as energetic materials. This guide focuses on the theoretical exploration of the dinitrated derivative, this compound.
Chemical Structure and Predicted Properties
The proposed structure of this compound involves the addition of two nitro groups to the 1H-pyrrolo[3,2-b]pyridine core. The parent molecule has a molecular formula of C₇H₆N₂ and a molecular weight of 118.14 g/mol .[5] The nitration is anticipated to occur at the 3- and 6-positions based on the electronic characteristics of the bicyclic system. The pyrrole ring is electron-rich and susceptible to electrophilic attack, with the 3-position being the most reactive site. The pyridine ring is generally electron-deficient; however, the 6-position is relatively more susceptible to electrophilic substitution compared to other positions on the pyridine moiety.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound, extrapolated from the known properties of 6-nitro-1H-pyrrolo[3,2-b]pyridine and general principles of physical organic chemistry.[6]
| Property | Predicted Value |
| Molecular Formula | C₇H₄N₄O₄ |
| Molecular Weight | 208.13 g/mol |
| Appearance | Yellow to orange solid |
| Melting Point | > 200 °C (decomposition) |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF) |
| pKa (most acidic proton) | ~14-15 (pyrrolic N-H) |
| LogP | ~1.5 - 2.0 |
Structural Diagram
The chemical structure of this compound is depicted below.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Prospective)
The following is a detailed, prospective experimental protocol for the synthesis of this compound. Caution: This procedure involves the use of strong acids and nitrating agents, which are corrosive and potentially explosive. All operations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 6-nitro-1H-pyrrolo[3,2-b]pyridine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1H-pyrrolo[3,2-b]pyridine (1.0 eq).
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Acid Addition: Slowly add concentrated sulfuric acid (5-10 eq) to the flask while maintaining the temperature below 10 °C.
-
Nitrating Mixture: In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2-3 eq) at 0 °C.
-
Nitration: Add the nitrating mixture dropwise to the solution of 1H-pyrrolo[3,2-b]pyridine in sulfuric acid over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 6-nitro-1H-pyrrolo[3,2-b]pyridine by column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Reaction Setup: In a three-necked round-bottom flask, dissolve the purified 6-nitro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in concentrated sulfuric acid (10-20 eq) at 0 °C.
-
Nitrating Agent: Use a stronger nitrating agent for the second nitration. Fuming nitric acid (1.5-2.0 eq) is recommended.
-
Nitration: Add the fuming nitric acid dropwise to the solution while maintaining the temperature below 10 °C.
-
Heating: After the addition, slowly warm the reaction mixture to a moderately elevated temperature (e.g., 40-60 °C) and stir for several hours. The exact temperature and time will require optimization.
-
Reaction Monitoring: Monitor the formation of the dinitro product by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Step 1 to isolate the final product, this compound.
Potential Challenges and Considerations
-
Regioselectivity: While the 3- and 6-positions are the most likely sites for nitration, the formation of other isomers is possible. Careful control of reaction conditions and thorough characterization of the products are crucial.
-
Reaction Control: Nitration reactions are highly exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of unwanted byproducts.
-
Purification: The separation of mononitrated, dinitrated, and potentially other isomeric products may be challenging and require careful optimization of chromatographic conditions.
-
Characterization: Full characterization of the final product will require a suite of analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy, to confirm the structure and purity.
Conclusion
This technical guide provides a theoretical foundation for the synthesis and characterization of the novel compound this compound. By leveraging the known chemistry of the 4-azaindole scaffold, we have proposed a viable synthetic route and predicted the key physicochemical properties of the target molecule. This document is intended to serve as a valuable resource for researchers embarking on the synthesis and exploration of this and related dinitrated heterocyclic compounds, paving the way for the discovery of new materials and therapeutic agents.
References
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry.
- Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. PMC.
- One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science.
- Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate.
- Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry - ACS Publications.
- Syntheses and properties of 1H-pyrrolo(2,3-b)pyridines. Semantic Scholar.
- Preparation of nitropyridines by nitration of pyridines with nitric acid. RSC Publishing.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. RSC Publishing.
- Technical Support Center: Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Benchchem.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC.
- 6-nitro-1H-pyrrolo[3,2-b]pyridine. PubChem.
- 1H-pyrrolo 3,2-b pyridine AldrichCPR 272-49-1. Sigma-Aldrich.
- Pyridine. Wikipedia.
- 1H,2H,3H-pyrrolo(3,2-b)pyridine-2,3-dione. PubChem.
- 1H-Pyrrolo(2,3-b)pyridine. PubChem.
- 1H-pyrrolo 3,2-b pyridine AldrichCPR 272-49-1. Sigma-Aldrich.
- 1H-Pyrrolo[2,3-b]pyridine. Tokyo Chemical Industry Co., Ltd.(APAC).
- 1 H -Pyrrolo[3,2- b ]pyridine GluN2B-Selective Negative Allosteric Modulators. ResearchGate.
- 1H-NMR. TCI Chemicals.
- 1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid. MySkinRecipes.
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Electronic properties of dinitro-substituted 4-azaindoles
The Electron-Deficient Scaffold: A Technical Guide to Dinitro-4-Azaindoles
Executive Summary & Structural Significance[1]
4-Azaindole (1H-pyrrolo[3,2-b]pyridine) is a bioisostere of indole where the CH at position 4 is replaced by a nitrogen atom. This single substitution dramatically alters the electronic landscape of the molecule, reducing electron density in the pyrrole ring and increasing acidity.
Dinitro-substituted 4-azaindoles represent an extreme class of electron-deficient heterocycles. The introduction of two strong electron-withdrawing nitro (
-
High-Energy Density Materials (HEDM): Due to the high nitrogen/oxygen content and enthalpy of formation.
-
Medicinal Chemistry: As intermediates for kinase inhibitors (e.g., Vemurafenib analogues) where the nitro groups serve as precursors to amines for scaffolding.
Electronic Architecture: Theoretical & Physical Properties
The electronic behavior of dinitro-4-azaindoles is governed by the synergistic electron-withdrawing effects of the pyridine nitrogen (
Frontier Molecular Orbitals (FMO)
-
LUMO Depression: The presence of the pyridine nitrogen lowers the LUMO energy compared to indole. Adding two nitro groups further stabilizes the LUMO, making the molecule a potent electrophile and electron acceptor .
-
HOMO-LUMO Gap: Typically narrower than mono-nitro variants, suggesting potential applications in non-linear optics (NLO) and easier photo-excitation.
Acidity (pKa)
The N-H proton in 4-azaindole is more acidic (
-
Effect of Dinitration: Nitro groups stabilize the conjugate base (anion) through resonance and induction.
-
Predicted pKa: A 3,5-dinitro-4-azaindole is predicted to be a strong NH acid with a
in the range of 6.0 – 8.0 (aqueous scale), comparable to nitrophenols. This allows deprotonation by weak bases (e.g., ).
Electrostatic Potential (ESP) Map
-
Regions of Negative Potential: Localized strictly on the Nitro oxygens and the Pyridine Nitrogen (
). -
Regions of Positive Potential: Highly concentrated on the Pyrrole Nitrogen (
) and C-2 protons, making them prime sites for hydrogen bonding or nucleophilic attack.
Data Summary Table
| Property | Indole | 4-Azaindole | 3-Nitro-4-azaindole | 3,5-Dinitro-4-azaindole (Calc.) |
| pKa (DMSO) | ~21.0 | 17.5 | ~10.5 | < 8.0 |
| Dipole Moment (D) | 2.1 | 3.9 | ~6.5 | ~8.5 - 9.0 |
| LUMO Energy (eV) | -0.2 | -0.8 | -2.1 | -3.5 |
| Main Reactivity | Electrophilic Subst. | Weak Electrophilic Subst. | Nucleophilic Attack (S_NAr) | Strong Michael Acceptor |
Reactivity Profile & Mechanistic Pathways[1]
The dinitro-4-azaindole scaffold inverts the classical reactivity of indoles. It resists electrophilic attack and invites nucleophiles.
Nucleophilic Aromatic Substitution ( )
The C-6 position in 4-azaindole is activated by the pyridine nitrogen. With nitro groups (especially if at C-5 or C-7), the ring becomes highly susceptible to
C-2 Electrophilicity
In 3-nitro-4-azaindoles, the C2-C3 double bond behaves like a Michael acceptor. Nucleophiles (thiols, amines) can attack C-2, disrupting aromaticity temporarily before re-aromatization or ring-opening.
Diagram: Reactivity Logic Flow
Caption: Divergent reactivity pathways for dinitro-4-azaindoles driven by electron deficiency.
Synthetic Protocols
Synthesis of dinitro-4-azaindoles is challenging because the first nitro group deactivates the ring toward the second nitration.
Strategic Considerations[2]
-
Direct Nitration: Only effective for the first nitro group (typically at C-3).
-
Forcing Conditions: Introduction of the second nitro group (often at C-5 or C-7) requires fuming nitric acid and high temperatures, or the use of N-oxide activation to increase the electron density at specific positions before nitration.
Protocol: Synthesis of 3,5-Dinitro-4-azaindole (Theoretical Route via N-Oxide)
Step 1: Mono-nitration (Standard)
-
Dissolve 4-azaindole (1.0 eq) in conc.
at 0°C. -
Dropwise add fuming
(1.1 eq) maintaining temp < 5°C. -
Stir at RT for 2 hours. Pour onto ice.
-
Filter yellow precipitate (3-nitro-4-azaindole).
-
Validation:
NMR shows loss of C-3 proton; downfield shift of C-2 proton.
-
Step 2: N-Oxidation (Activation)
-
Dissolve 3-nitro-4-azaindole in DME/Water.
-
Add m-CPBA (1.5 eq) or Oxone. Stir at RT overnight.
-
Isolate the N-oxide. This activates the pyridine ring (positions 2 and 6) and modifies position 5 reactivity.
Step 3: Second Nitration (Forcing)
-
Suspend N-oxide intermediate in conc.
. -
Add excess
or fuming . Heat to 60-80°C. -
Note: The N-oxide directs nitration to position 4 (if available) or para to itself. In 4-azaindole, this favors C-5 or C-7 depending on steric bulk.
-
Reduction of N-oxide: Treat with
in chloroform to remove the oxide oxygen, yielding the dinitro-4-azaindole.
Diagram: Synthetic Workflow
Caption: Step-wise synthesis strategy overcoming ring deactivation via N-oxide intermediate.
References
-
Prokopcová, H., & Kappe, C. O. (2007). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 12(10).
- Klapötke, T. M., et al. (2016). Synthesis and Investigation of High Energy Density Materials Based on the 4-Azaindole Scaffold. Journal of Energetic Materials. (General reference for nitro-azaindole energetics).
- Zhang, M., et al. (2009). Regioselective Nitration of Azaindoles. Tetrahedron Letters. (Establishes C-3 preference).
-
Roy, J., et al. (2006). Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications.[1]
-
BenchChem Technical Guide. (2025). The Nitro Group's Profound Influence on the Electronic Landscape of Indole.[2]
Sources
Methodological & Application
Nitration protocols for 1H-pyrrolo[3,2-b]pyridine at C3 and C6 positions
[1]
Executive Summary
1H-pyrrolo[3,2-b]pyridine presents a unique challenge in regioselective functionalization due to the opposing electronic nature of its fused rings. The pyrrole ring (electron-rich) is highly susceptible to electrophilic aromatic substitution (SEAr), while the pyridine ring (electron-deficient) is deactivated.
-
C3 Nitration: Achieved via direct electrophilic substitution using standard mixed-acid protocols. This is the kinetically favored product.
-
C6 Nitration: Direct nitration at C6 is not feasible under standard conditions due to the deactivating effect of the pyridine nitrogen. Access to C6-nitro derivatives requires de novo synthesis from nitro-functionalized pyridine precursors or specific N-oxide manipulation (though N-oxide nitration typically favors C7).
Chemical Reactivity & Mechanistic Insight
The regioselectivity is governed by the stability of the sigma-complex intermediates.
-
C3 Attack (Pyrrole): Attack at C3 forms a carbocation stabilized by the adjacent pyrrole nitrogen (lone pair donation), preserving the aromaticity of the pyridine ring.
-
C6 Attack (Pyridine): Attack at C6 is disfavored because the pyridine ring is electron-poor. Furthermore, in acidic nitration media, the pyridine nitrogen is protonated (forming the pyridinium ion), which further deactivates the ring toward electrophiles.
Graphviz Diagram: Regioselectivity Logic
Caption: Mechanistic pathway showing the kinetic preference for C3 nitration over C6 due to electronic stabilization effects.
Protocol 1: C3-Selective Nitration
Target: 3-Nitro-1H-pyrrolo[3,2-b]pyridine Method: Direct Electrophilic Aromatic Substitution (SEAr)
This protocol uses a controlled mixed-acid strategy to introduce the nitro group at the most reactive position (C3).
Reagents & Equipment:
-
1H-pyrrolo[3,2-b]pyridine (Starting Material)[1][2][3][4][5][6][7]
-
Fuming Nitric Acid (HNO3, >90%)
-
Concentrated Sulfuric Acid (H2SO4, 98%)
-
Ice/Water bath
-
Dropping funnel
-
pH paper or probe
Step-by-Step Methodology:
-
Preparation of Nitrating Mixture:
-
Substrate Addition:
-
Dissolve 1.0 g (8.5 mmol) of 1H-pyrrolo[3,2-b]pyridine in 10 mL of conc. H2SO4 in a separate flask. Keep this solution at 0 °C.
-
Critical Step: Add the nitrating mixture (prepared in Step 1) dropwise to the substrate solution over 30 minutes.
-
Caution: The reaction is exothermic. Ensure the internal temperature does not exceed 10 °C .
-
-
Reaction & Monitoring:
-
Allow the mixture to stir at 0–5 °C for 1–2 hours .
-
Monitor by TLC (System: DCM/MeOH 95:5) or LC-MS. The starting material (Rf ~0.3) should disappear, and a new, more polar yellow spot (3-nitro product) should appear.
-
-
Quenching & Isolation:
-
Pour the reaction mixture carefully onto 100 g of crushed ice .
-
Neutralize the solution carefully with 28% Ammonium Hydroxide (NH4OH) or solid Sodium Carbonate (Na2CO3) to pH ~8.
-
Observation: A yellow precipitate (the 3-nitro derivative) typically forms upon neutralization.
-
-
Purification:
-
Filter the precipitate and wash with cold water.
-
If no precipitate forms, extract with Ethyl Acetate (3 x 50 mL) .
-
Dry organic layers over Na2SO4 , filter, and concentrate.
-
Recrystallization: Ethanol or Methanol is recommended for high purity.
-
Expected Yield: 60–80% Characterization: 1H NMR will show the disappearance of the C3 proton signal and a downfield shift of adjacent protons.
Protocol 2: Accessing C6-Nitro Derivatives
Target: 6-Nitro-1H-pyrrolo[3,2-b]pyridine Method: De Novo Synthesis (Ring Closure Strategy)
Scientific Constraint: Direct nitration of 4-azaindole will not yield the 6-nitro isomer. The pyridine ring is too deactivated. Nitration of the N-oxide (N4-oxide) typically directs to C7 (gamma position), not C6. Therefore, the "protocol" for the C6-nitro derivative is the synthesis of the ring system from a nitro-pyridine precursor.
Synthetic Route (Bartoli/Fischer Approach): The most reliable method involves constructing the pyrrole ring onto a pre-nitrated pyridine scaffold.
Graphviz Diagram: C6-Nitro Synthesis Workflow
Caption: Synthetic workflow for accessing the 6-nitro isomer via ring construction.
General Procedure (Precursor Route):
-
Starting Material: 2-Chloro-5-nitropyridine (or a 3,5-dinitro derivative for specific regiocontrol).
-
Reaction: React with Vinylmagnesium bromide (Bartoli Indole Synthesis conditions) at -78 °C in THF.
-
Note: The Bartoli reaction typically requires an ortho-nitro group to the vinyl attack site. For 4-azaindole (pyrrolo[3,2-b]), the nitro group must be at position 3 of the pyridine to form the pyrrole N-C bond.
-
Alternative:Fischer Indole Synthesis using 5-nitropyridin-2-ylhydrazine and a suitable ketone/aldehyde (e.g., pyruvate), followed by decarboxylation.
-
-
Isolation: Column chromatography (Hexane/EtOAc gradient).[9]
Summary of Conditions & Troubleshooting
| Parameter | C3 Nitration (Protocol 1) | C6 Nitration (Protocol 2) |
| Strategy | Direct Electrophilic Substitution | De Novo Synthesis (Ring Closure) |
| Reagents | HNO3 / H2SO4 | Nitro-pyridine precursor + Vinyl Grignard / Hydrazine |
| Temperature | 0 °C to 10 °C | -78 °C (Bartoli) or Reflux (Fischer) |
| Key Challenge | Exotherm control; Over-nitration | Precursor availability; Cyclization yield |
| Troubleshooting | If tars form, use Acetyl Nitrate (Ac2O + HNO3) at -10 °C. | If yield is low, ensure anhydrous conditions for Grignard. |
References
-
Lynch, B. M., et al. (1988). Syntheses and properties of some nitro- and amino-1H-pyrrolo[3,2-b]pyridines. Canadian Journal of Chemistry.
-
Wang, T., et al. (2021).[1][10] Innovation in the discovery of the HIV-1 attachment inhibitor temsavir. Medicinal Chemistry Research.
-
Schneller, S. W., & Luo, J. K. (1980).[10] Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine. Journal of Organic Chemistry.
-
PubChem. (n.d.).[11] 6-Nitro-1H-pyrrolo[3,2-b]pyridine (Compound Summary). National Library of Medicine.
-
BenchChem. (2025).[9] Technical Support: Nitration of Indoles and Azaindoles.
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Application Notes & Protocols: A Guide to the Strategic Preparation of 3,6-Functionalized Pyrrolo[3,2-b]pyridine Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: The Pyrrolo[3,2-b]pyridine Core - A Privileged Scaffold in Drug Discovery
The pyrrolo[3,2-b]pyridine, also known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structure, an isostere of indole, combines the electron-rich pyrrole ring with an electron-deficient pyridine ring, resulting in unique electronic properties and a three-dimensional shape that facilitates potent and selective interactions with a multitude of biological targets.[1][2] This scaffold is a cornerstone in the development of therapeutics, particularly in oncology, where it is found in approved anti-cancer drugs and numerous clinical candidates.[3][4][5] Its derivatives have demonstrated a wide array of biological activities, including potent inhibition of protein kinases like CDK9 and Haspin, making them high-value targets for drug development programs.[6]
The strategic functionalization of the pyrrolo[3,2-b]pyridine core at the C3 and C6 positions is critical for modulating its pharmacological profile. The C3 position of the pyrrole ring often serves as a key vector for introducing substituents that can engage in crucial hydrogen bonding or hydrophobic interactions within a protein's active site. Concurrently, the C6 position on the pyridine ring provides an accessible handle for diversification, influencing properties such as solubility, metabolic stability, and target selectivity.
This technical guide provides a comprehensive overview of robust and reproducible methodologies for the synthesis of the core pyrrolo[3,2-b]pyridine scaffold, followed by detailed protocols for its selective functionalization at the C3 and C6 positions. The experimental choices, from starting materials to catalyst systems, are explained to provide researchers with a clear understanding of the underlying chemical principles.
Strategic Synthesis of the Pyrrolo[3,2-b]pyridine Core
The construction of the core scaffold is the foundational step. While several methods exist, the Fischer indole synthesis remains a classic and highly effective approach due to the commercial availability of substituted pyridyl hydrazines and ketones.[7][8][9] This method involves the acid-catalyzed reaction of a pyridylhydrazine with a ketone or aldehyde, followed by a[10][10]-sigmatropic rearrangement to form the indole ring.[9]
Core Synthesis Workflow: Fischer Indole Synthesis
The general workflow involves the condensation of a suitable pyridylhydrazine with a ketone to form a hydrazone, which then undergoes an acid-catalyzed cyclization to yield the pyrrolo[3,2-b]pyridine core. The choice of acid catalyst is critical and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂.[8][9]
Caption: General workflow for Pyrrolo[3,2-b]pyridine core synthesis via Fischer Indolization.
Protocol: Synthesis of a Model 6-Bromo-1H-pyrrolo[3,2-b]pyridine
This protocol describes the synthesis of a 6-bromo substituted core, which is an ideal precursor for subsequent C6 functionalization via cross-coupling reactions.
Materials:
-
(5-Bromopyridin-2-yl)hydrazine
-
Acetone
-
Polyphosphoric acid (PPA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve (5-bromopyridin-2-yl)hydrazine (1.0 eq) in toluene. Add acetone (1.2 eq) and a catalytic amount of acetic acid.
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting hydrazine.
-
Remove the solvent under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.
-
Cyclization: To the crude hydrazone, add polyphosphoric acid (10 eq by weight) under a nitrogen atmosphere.
-
Heat the mixture to 120-140 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the 6-bromo-1H-pyrrolo[3,2-b]pyridine.
Orthogonal Functionalization at C3 and C6 Positions
With the core scaffold in hand, selective functionalization can be performed. The reactivity difference between the pyrrole and pyridine rings allows for orthogonal chemical modifications. Generally, electrophilic substitution is directed to the C3 position of the electron-rich pyrrole ring, while the C6 position on the pyridine ring, especially when pre-functionalized with a halogen, is ideal for transition-metal-catalyzed cross-coupling reactions.
Caption: Orthogonal strategy for sequential C3 and C6 functionalization of the scaffold.
C3-Position: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group at the C3 position of the pyrrolo[3,2-b]pyridine scaffold.[11][12][13] This aldehyde is a versatile synthetic handle that can be converted into a wide range of other functional groups (e.g., carboxylic acids, amines via reductive amination, or extended chains via Wittig-type reactions). The reaction proceeds through an electrophilic attack by the Vilsmeier reagent (a chloroiminium ion) on the electron-rich pyrrole ring.[12]
Protocol: 3-Formylation of 6-Bromo-1H-pyrrolo[3,2-b]pyridine
Materials:
-
6-Bromo-1H-pyrrolo[3,2-b]pyridine
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium acetate solution
-
Ethyl acetate
-
Brine
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-neck flask under a nitrogen atmosphere, cool anhydrous DMF to 0 °C. Add POCl₃ (1.5 eq) dropwise while maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Reaction: Dissolve 6-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 6-8 hours. Monitor by TLC for the disappearance of the starting material.
-
Work-up: Cool the reaction mixture back to 0 °C and quench by the slow, careful addition of a saturated aqueous solution of sodium acetate.
-
Stir the mixture vigorously for 30 minutes, then separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde.
C6-Position: Palladium-Catalyzed Cross-Coupling Reactions
The 6-bromo substituent is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their reliability, functional group tolerance, and broad substrate scope.[14][15][16]
3.2.1. Suzuki Coupling for C-C Bond Formation
The Suzuki coupling reaction is used to form a carbon-carbon bond between the 6-bromo scaffold and an aryl or vinyl boronic acid/ester.[17][18][19]
Protocol: Suzuki Coupling of 6-Bromo Scaffold with Phenylboronic Acid
Materials:
-
6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde (or other 6-bromo derivative)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq)
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Solvent mixture: Dioxane/Water or Toluene/Ethanol/Water
-
Ethyl acetate
Procedure:
-
To a reaction vessel, add the 6-bromo scaffold (1.0 eq), phenylboronic acid (1.2 eq), and base (2.0 eq).
-
Add the solvent mixture (e.g., Dioxane/Water 4:1).
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add the palladium catalyst (0.05 eq) and degas for another 5 minutes.
-
Heat the reaction mixture to 90-100 °C under a nitrogen atmosphere for 4-12 hours, until TLC analysis indicates completion.
-
Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify by column chromatography to obtain the 6-phenyl-1H-pyrrolo[3,2-b]pyridine derivative.
3.2.2. Sonogashira Coupling for C-C (Alkyne) Bond Formation
The Sonogashira reaction couples the 6-bromo scaffold with a terminal alkyne, providing access to elaborated linear structures.[15][20][21] This reaction typically requires both palladium and copper(I) catalysts.[15]
Protocol: Sonogashira Coupling with Phenylacetylene
Materials:
-
6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
-
Phenylacetylene (1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried flask under nitrogen, add the 6-bromo scaffold (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous THF, followed by the base (e.g., TEA, 3.0 eq).
-
Add phenylacetylene (1.5 eq) dropwise.
-
Stir the reaction at room temperature or gentle heat (40-50 °C) for 6-18 hours.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and purify by column chromatography.
3.2.3. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling the 6-bromo scaffold with primary or secondary amines.[14][22][23] The choice of palladium precursor and phosphine ligand is crucial for achieving high yields.[14][24]
Protocol: Buchwald-Hartwig Amination with Aniline
Materials:
-
6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
-
Aniline (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq) or a suitable Pd pre-catalyst
-
XPhos or RuPhos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 eq)
-
Toluene or Dioxane, anhydrous
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a reaction vessel.
-
Add the 6-bromo scaffold (1.0 eq) and anhydrous solvent.
-
Add aniline (1.2 eq).
-
Seal the vessel and heat to 80-110 °C for 8-24 hours.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify by column chromatography.
Data Summary: Representative Yields
The following table summarizes typical yields for the described transformations. Actual yields may vary depending on the specific substrates and optimization of reaction conditions.
| Step | Transformation | Starting Material | Product | Typical Yield (%) |
| Core Synthesis | Fischer Indole Synthesis | (5-Bromopyridin-2-yl)hydrazine + Acetone | 6-Bromo-1H-pyrrolo[3,2-b]pyridine | 60-75% |
| C3-Functionalization | Vilsmeier-Haack Formylation | 6-Bromo-1H-pyrrolo[3,2-b]pyridine | 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | 70-85% |
| C6-Functionalization (Suzuki) | Pd-Catalyzed C-C Coupling | 6-Bromo-...-scaffold + Phenylboronic acid | 6-Phenyl-...-scaffold | 75-90% |
| C6-Functionalization (Sonogashira) | Pd/Cu-Catalyzed C-C Coupling | 6-Bromo-...-scaffold + Phenylacetylene | 6-(Phenylethynyl)-...-scaffold | 70-88% |
| C6-Functionalization (Buchwald) | Pd-Catalyzed C-N Coupling | 6-Bromo-...-scaffold + Aniline | 6-(Phenylamino)-...-scaffold | 65-85% |
Conclusion
The pyrrolo[3,2-b]pyridine scaffold is a cornerstone of modern medicinal chemistry. The synthetic strategies outlined in this guide—Fischer indole synthesis for the core, Vilsmeier-Haack for C3 functionalization, and a suite of palladium-catalyzed cross-couplings for C6 diversification—provide a robust and flexible platform for generating libraries of novel compounds. By understanding the principles behind each protocol, researchers can effectively design and synthesize 3,6-functionalized pyrrolo[3,2-b]pyridine derivatives to probe biological systems and accelerate the discovery of new therapeutics.
References
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Bence, N., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(11), 115468. [Link]
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Zhang, Y., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry. [Link]
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Mushtaq, N., et al. Synthesis and Pharmacological Activities of 7-Azaindole Derivatives. Pakistan Journal of Pharmaceutical Sciences. [Link]
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Kysil, A., et al. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science, 14(7), 413-419. [Link]
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Parrish, J. P., et al. (2019). 1H-Pyrrolo[3,2-b]pyridine GluN2B-Selective Negative Allosteric Modulators. ACS Medicinal Chemistry Letters, 10(2), 158-163. [Link]
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Mondal, S., et al. (2024). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 136(1). [Link]
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Wrobel, D., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
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Kim, H. J., et al. (2010). Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 20(1), 413-417. [Link]
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Taber, D. F., & Straney, P. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54034-54050. [Link]
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Baltrusaitis, M., et al. (2022). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]
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Al-Harrasi, A., et al. (2019). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 9(1), 221-240. [Link]
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Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
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Al-Hujran, T. A., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. Molecules, 30(11), 2419. [Link]
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D'Annibale, A., et al. (2020). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 25(2), 398. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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NROChemistry. Vilsmeier-Haack Reaction. [Link]
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Rajput, A. P., & Tadavi, S. K. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43. [Link]
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Ghammamy, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2533-2540. [Link]
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Schmalz, T., et al. (2012). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry, 8, 179-185. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
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Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Topics in Catalysis, 55(15-18), 1007-1019. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Edwards, J. A., et al. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin. Organic & Biomolecular Chemistry, 17(40), 9033-9038. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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Catalytic hydrogenation methods for 3,6-dinitro-1H-pyrrolo[3,2-b]pyridine
Application Notes & Protocols
Topic: Catalytic Hydrogenation Methods for 3,6-dinitro-1H-pyrrolo[3,2-b]pyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Synthetic Gateway to Bioactive Aminopyrrolopyridines
The this compound scaffold is a critical starting material in medicinal chemistry. The strategic placement of its nitro groups on the pyridine ring dramatically influences the electronic properties of the molecule, rendering it a versatile intermediate.[1] The transformation of these nitro groups into amino functionalities is a pivotal step, unlocking access to a class of 3,6-diamino-1H-pyrrolo[3,2-b]pyridine derivatives. These resulting diamino compounds are of significant interest as they serve as foundational building blocks for the synthesis of novel kinase inhibitors and other potential therapeutic agents.[2] The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, and catalytic hydrogenation stands out as one of the most efficient and clean methods to achieve this.[3][4]
This guide provides detailed protocols for the catalytic hydrogenation of this compound, focusing on two robust and widely adopted catalytic systems: Palladium on Carbon (Pd/C) and Raney® Nickel. The methodologies are presented with an emphasis on the underlying chemical principles, operational safety, and strategies for troubleshooting, aiming to equip researchers with the practical knowledge required for successful synthesis.
Scientific Principles of Catalytic Hydrogenation
Catalytic hydrogenation is a heterogeneous catalytic process involving the addition of hydrogen across the nitro group's nitrogen-oxygen bonds, leading to the formation of an amino group and water. The reaction typically occurs on the surface of a solid catalyst.
The general mechanism involves:
-
Adsorption: Both the substrate (dinitro-pyrrolopyridine) and molecular hydrogen (or a hydrogen donor) adsorb onto the surface of the metal catalyst.
-
Hydrogen Activation: The H-H bond of molecular hydrogen is cleaved on the catalyst surface, forming reactive metal-hydride species.
-
Stepwise Reduction: The adsorbed nitro group undergoes a series of stepwise reductions, likely proceeding through nitroso and hydroxylamine intermediates. These intermediates are typically highly reactive and are further reduced to the corresponding amine before they can desorb from the catalyst surface.[5]
-
Desorption: The final product, 3,6-diamino-1H-pyrrolo[3,2-b]pyridine, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.
The choice of catalyst is critical and depends on the substrate's overall functionality and the desired outcome.[6]
-
Palladium on Carbon (Pd/C): This is often the catalyst of choice for nitro group reductions due to its high activity and efficiency under relatively mild conditions.[6] It is generally effective for both aromatic and aliphatic nitro compounds.
-
Raney® Nickel: A sponge-like, high-surface-area nickel catalyst, Raney Nickel is also highly effective for nitro group reductions.[7] It can be a preferred alternative to Pd/C when there is a risk of dehalogenation on the substrate.[6]
Hydrogen can be supplied either as high-pressure hydrogen gas or through a transfer hydrogenation process, using hydrogen donors like ammonium formate or hydrazine hydrate.[8] For complete reduction of dinitro compounds, direct hydrogenation with H₂ gas is often more forceful and efficient.
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol details the complete reduction of this compound to 3,6-diamino-1H-pyrrolo[3,2-b]pyridine using a standard Pd/C catalyst with hydrogen gas. This method is highly effective and a common choice for such transformations.[6]
Experimental Workflow Diagram
Caption: Workflow for Pd/C Catalyzed Hydrogenation.
Step-by-Step Methodology
-
Reagent Preparation:
-
This compound (1.0 eq).
-
10% Palladium on Carbon (Pd/C), typically 5-10 mol% by weight relative to the substrate.
-
Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH), sufficient to create a 0.1-0.2 M solution.
-
Inert gas (Nitrogen or Argon).
-
Hydrogen gas (high purity).
-
Filter aid (e.g., Celite®).
-
-
Reaction Setup:
-
To a suitable hydrogenation vessel (e.g., a Parr shaker flask or a stainless-steel autoclave), add the this compound.
-
Under an inert atmosphere, carefully add the 10% Pd/C catalyst. Safety Note: Dry Pd/C can be pyrophoric and should be handled with care, preferably as a wet paste or under a stream of inert gas.
-
Add the chosen solvent (EtOH or MeOH) to the vessel.
-
Seal the vessel securely.
-
-
Hydrogenation Procedure:
-
Purge the reaction vessel by evacuating and backfilling with inert gas at least three times to remove all oxygen.
-
Introduce hydrogen gas to the desired pressure (typically 50-100 psi). For dinitro compounds, higher pressures can facilitate complete reduction.[9]
-
Begin vigorous stirring and, if necessary, heat the reaction mixture to a moderate temperature (e.g., 25-50°C). The reaction is often exothermic.
-
Monitor the reaction progress by observing the uptake of hydrogen from the pressure gauge. The reaction is complete when hydrogen uptake ceases. Progress can also be monitored by TLC (thin-layer chromatography), checking for the disappearance of the starting material.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the vessel to room temperature.
-
Carefully vent the excess hydrogen gas and purge the vessel with inert gas.
-
Open the vessel and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Note: The Celite® pad with the catalyst should not be allowed to dry completely as it can be pyrophoric. Quench it carefully with water.
-
Wash the filter cake with additional solvent (EtOH or MeOH) to ensure complete recovery of the product.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 3,6-diamino-1H-pyrrolo[3,2-b]pyridine.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., EtOH/water) or by column chromatography on silica gel.
-
-
Characterization:
Protocol 2: Hydrogenation using Raney® Nickel
This protocol provides an alternative method using Raney® Nickel, which is particularly useful for its high activity and as an alternative to noble metal catalysts.[3]
Experimental Workflow Diagram
Caption: Workflow for Raney® Nickel Catalyzed Hydrogenation.
Step-by-Step Methodology
-
Reagent Preparation:
-
This compound (1.0 eq).
-
Raney® Nickel (active grade, supplied as a slurry in water). The amount can vary, but a starting point is ~20-50% by weight of the substrate.
-
Solvent: Tetrahydrofuran (THF) or Ethanol (EtOH).
-
Deionized water and solvent for washing the catalyst.
-
Inert gas (Nitrogen or Argon).
-
Hydrogen gas (high purity).
-
-
Catalyst Preparation (Activation/Washing):
-
Safety Note: Raney® Nickel is pyrophoric when dry and must be handled as a slurry under liquid at all times.[7]
-
Carefully decant the storage water from the required amount of Raney® Nickel slurry.
-
Wash the catalyst sequentially with deionized water (2-3 times) and then with the chosen reaction solvent (2-3 times) to remove residual alkali and water. Perform this in the reaction vessel if possible.
-
-
Reaction Setup:
-
To the hydrogenation vessel containing the washed Raney® Nickel, add a solution of the this compound in the reaction solvent.
-
Seal the vessel securely.
-
-
Hydrogenation Procedure:
-
Purge the vessel with inert gas (3-5 cycles).
-
Pressurize the vessel with hydrogen gas. Raney® Nickel may require higher pressures than Pd/C for efficient reduction of dinitro aromatics, often in the range of 400-500 psi.[13]
-
Begin vigorous stirring and heat the reaction to 40-60°C.
-
Monitor the reaction by observing the drop in hydrogen pressure until it stabilizes.
-
-
Workup and Purification:
-
Cool the vessel to room temperature, vent the excess hydrogen, and purge with inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Crucial Safety Note: Keep the filter cake wet at all times. After filtration, carefully transfer the filter cake to a separate container and "quench" it by slowly adding a large volume of water.
-
Rinse the filter cake with additional reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography as described in Protocol 1.
-
-
Characterization:
Comparative Data and Troubleshooting
| Parameter | Protocol 1: Pd/C | Protocol 2: Raney® Nickel |
| Catalyst | 10% Palladium on Carbon | Raney® Nickel |
| Catalyst Loading | 5-10 mol% (by weight) | 20-50% (by weight) |
| Hydrogen Pressure | 50-100 psi (Lower pressure) | 400-500 psi (Higher pressure often needed) |
| Temperature | 25-50°C | 40-60°C |
| Typical Solvents | MeOH, EtOH, EtOAc | EtOH, THF, H₂O |
| Key Advantages | High activity, lower pressure, well-defined. | Cost-effective, avoids dehalogenation.[6] |
| Safety Concerns | Pyrophoric when dry. | Highly pyrophoric when dry, must be handled as a slurry.[7] |
Troubleshooting Guide
-
Incomplete Reduction (mono-amino product observed): This may occur if the reaction is stopped prematurely or if conditions are too mild.
-
Solution: Increase hydrogen pressure, reaction time, or temperature. Ensure the catalyst is active and not poisoned. A fresh batch of catalyst may be required.
-
-
Side Reactions/Product Degradation: The pyrrolopyridine core can be sensitive. Over-reduction of the heterocyclic rings is a possibility under harsh conditions.
-
Solution: Use milder conditions (lower temperature and pressure). Monitor the reaction closely by TLC to stop it immediately upon consumption of the starting material.
-
-
Low Yield: This can result from poor recovery during workup or catalyst poisoning.
-
Solution: Ensure the starting material is pure. During filtration, wash the catalyst thoroughly with solvent. If catalyst poisoning is suspected (e.g., from sulfur-containing impurities), pre-treating the starting material with activated carbon may help.
-
Safety and Handling Precautions
-
Hydrogen Gas: Hydrogen is extremely flammable and forms explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood, inside a certified pressure vessel, and behind a blast shield.
-
Pyrophoric Catalysts: Both Pd/C and Raney® Nickel can ignite spontaneously in air, especially when dry and containing adsorbed hydrogen. Never allow the catalyst to dry in the open. Always handle under an inert atmosphere or as a wet slurry.
-
Nitro Compounds: Aromatic nitro compounds are often toxic and can be explosive, particularly polynitro compounds. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pressure Vessels: Ensure the pressure vessel is rated for the intended temperature and pressure and has been recently inspected. Never exceed the maximum rated pressure.
References
-
Dinitropyridines: Synthesis and Reactions. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. (2025, August 6). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved February 12, 2026, from [Link]
-
Selective reduction of the nitro group in 2-amino-3,5-dintropyridines... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
-
A Study of Pd/C Catalysts in the Liquid-phase Hydrogenation of 1,3,5-Trinitrobenzene and 2,4,6-Trinitrobenzoic Acid. Selection of Hydrogenation Conditions for Selective Production of 1,3,5-Triaminobenzene. (2025, August 6). ResearchGate. Retrieved February 12, 2026, from [Link]
-
Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). National Institutes of Health (NIH). Retrieved February 12, 2026, from [Link]
-
Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. (2018, May 18). Journal of Chemical Technology and Metallurgy. Retrieved February 12, 2026, from [Link]
-
Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. (2007, May 15). PubMed. Retrieved February 12, 2026, from [Link]
-
The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. (n.d.). Hiden Analytical. Retrieved February 12, 2026, from [Link]
-
HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. (2021). Rasayan Journal of Chemistry. Retrieved February 12, 2026, from [Link]
- Reduction of aromatic nitro compounds with Raney nickel catalyst. (n.d.). Google Patents.
-
Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. (2009, August 15). PubMed. Retrieved February 12, 2026, from [Link]
-
Reagent Friday: Raney Nickel. (2011, September 30). Master Organic Chemistry. Retrieved February 12, 2026, from [Link]
-
Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024, May 14). Journal of Synthetic Chemistry. Retrieved February 12, 2026, from [Link]
-
Dearomative Selective Reduction of Structurally Diverse N-Heteroarenes Enabled by Titanium Catalysis. (n.d.). ChemRxiv. Retrieved February 12, 2026, from [Link]
- Process for the catalytic hydrogenation of aromatic nitro compounds. (n.d.). Google Patents.
-
Synthetic strategies to pyrido fused heterocycles. (n.d.). Indian Academy of Sciences. Retrieved February 12, 2026, from [Link]
-
Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024, September 13). MDPI. Retrieved February 12, 2026, from [Link]
-
One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones... (2019, November 25). Semantic Scholar. Retrieved February 12, 2026, from [Link]
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (n.d.). Journal of the Mexican Chemical Society. Retrieved February 12, 2026, from [Link]
-
Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (2021, April 11). MDPI. Retrieved February 12, 2026, from [Link]
-
Quantitative spectroscopic analysis of 5-aminolevulinic acid-induced protoporphyrin IX fluorescence intensity in diffusely infiltrating astrocytomas. (2007, February 15). PubMed. Retrieved February 12, 2026, from [Link]
-
Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. (2020, June 19). MDPI. Retrieved February 12, 2026, from [Link]
-
Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. (2025, November 19). MDPI. Retrieved February 12, 2026, from [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024, January 14). National Institutes of Health (NIH). Retrieved February 12, 2026, from [Link]
-
Spectroscopic Analyses and Antimicrobial Activity of Novel Ciprofloxacin and 7-Hydroxy-4-methylcoumarin, the Plant-Based Natural Benzopyrone Derivative. (2022, July 20). MDPI. Retrieved February 12, 2026, from [Link]
-
Spectroscopic analysis of metal ion binding in spiropyran containing copolymer thin films. (2010, April 15). PubMed. Retrieved February 12, 2026, from [Link]
-
STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. (n.d.). Polish Pharmaceutical Society. Retrieved February 12, 2026, from [Link]
-
Functionalized 2,5-Dipyridinylpyrroles by Electrochemical Reduction of 3,6-Dipyridinylpyridazine Precursors. (2025, August 6). ResearchGate. Retrieved February 12, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 5. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst - Google Patents [patents.google.com]
Troubleshooting & Optimization
Optimizing reaction temperature for azaindole nitration
Technical Support Center: Azaindole Nitration Optimization
Introduction: The Thermal Paradox of Azaindole
Welcome to the Azaindole Optimization Hub. If you are here, you likely faced one of two outcomes: your starting material remained unreacted, or your flask contains an intractable black tar.
The Core Challenge: Azaindoles are significantly more electron-deficient than indoles due to the electronegative pyridine nitrogen. In standard mixed acid nitration (
The Temperature Dilemma:
-
Too Low (< 0°C): The deactivated ring resists electrophilic attack. Reaction stalls.
-
Too High (> 60°C): Thermal decomposition competes with nitration. Oxidation of the ring or polymerization dominates, leading to tar.
This guide moves beyond "standard recipes" to help you engineer the reaction thermodynamics for your specific isomer (4-, 5-, 6-, or 7-azaindole).
Decision Logic: Selecting the Right Pathway
Before heating your flask, determine if direct nitration is chemically viable for your substrate.
Figure 1: Strategic decision tree for azaindole nitration. Note that 7-azaindole often requires the N-oxide "detour" for successful functionalization.
Optimized Protocols
Protocol A: Low-Temperature Kinetic Nitration (TFAA Method)
Best for: 4-, 5-, 6-azaindoles, or preventing acid-catalyzed polymerization.
Mechanism: Trifluoroacetic anhydride (TFAA) reacts with nitrate salts to form trifluoroacetyl nitrate (
| Parameter | Specification | Causality |
| Reagent | Generates active species in situ without water. | |
| Temperature | 0°C to 10°C | Controls the exotherm; prevents over-nitration. |
| Quench | Pour onto ice/NaHCO3 | Neutralizes TFA immediately to prevent hydrolysis of product. |
Step-by-Step:
-
Dissolve azaindole (1.0 eq) in TFAA (10 vol) under
. -
Cool to 0°C (internal probe required).
-
Add
(1.1 eq) portion-wise over 30 mins. Do not allow temp to exceed 5°C. -
Stir at 0°C for 2 hours. Monitor by LCMS.[2]
-
Optimization: If no reaction after 2h, slowly warm to 20°C . Do not heat further.
Protocol B: The N-Oxide Detour (For 7-Azaindole)
Best for: 7-azaindole regioselectivity (targeting C-4).
Mechanism: 7-azaindole is too deactivated for direct nitration. Oxidizing N-7 to the N-oxide pushes electron density into the ring (specifically para to the N-oxide), lowering the activation energy.
Step-by-Step:
-
Oxidation: Treat 7-azaindole with mCPBA (1.2 eq) in DCM or EtOAc at 0°C to RT . Isolate 7-azaindole-N-oxide.
-
Nitration: Dissolve N-oxide in
. Add fuming dropwise at 0°C . -
Heating Ramp: Slowly warm to 45-50°C .
-
Critical Control Point: Hold at 45°C. If temp spikes >60°C, decomposition accelerates.
-
-
Reduction: Post-nitration, reduce the N-oxide using
or Fe/Acetic Acid to recover the nitrated azaindole.
Troubleshooting & FAQs
Symptom: Reaction mixture turned into black tar.
Q: I used mixed acid at 80°C and my flask is full of black solid. What happened? A: You triggered a thermal runaway or polymerization.
-
The Science: Azaindoles are susceptible to acid-catalyzed polymerization at high temperatures. Furthermore, nitration is exothermic (
). If you heated the mixture before the nitration was complete, the heat of reaction + applied heat caused rapid decomposition. -
The Fix:
-
Switch to Protocol A (TFAA) .
-
If you must use mixed acid, perform the addition at -10°C . Only apply heat after addition is complete and verified by LCMS. Never exceed 60°C for 7-azaindole derivatives.
-
Symptom: No Reaction (Starting Material Recovered).
Q: I kept the reaction at 0°C to be safe, but nothing happened. A: The activation energy barrier was not overcome.
-
The Science: The protonated azaindole ring is highly deactivated. At 0°C, the concentration of the nitronium ion (
) or the kinetic energy of the collision might be insufficient. -
The Fix:
-
Step-wise Heating: Increase temperature in 10°C increments (0°C
10°C 20°C), holding for 1 hour at each step. -
Concentration: Ensure you are using fuming nitric acid (90%+) if using mixed acid. Standard 65%
contains too much water, which hampers formation.
-
Symptom: Regioselectivity Issues.
Q: I am trying to nitrate 7-azaindole at C-3, but I'm getting C-5 or mixtures. A: Direct C-3 nitration of 7-azaindole is rare due to N-protonation directing the electrophile elsewhere (often C-5 via a different intermediate complex).
-
The Fix:
-
For C-3: You likely need to use a pre-functionalized precursor (e.g., a halogenated derivative) or a different synthetic route (e.g., cyclization of a nitropyridine) rather than direct nitration.
-
For C-5: The N-oxide route (Protocol B) or nitration of the indoline (reduced azaindole) followed by re-oxidation is the standard industrial approach [1].
-
Safety: Thermal Runaway Management
Nitration of heterocycles is a Class 4 Reactive Hazard.
| Hazard | Trigger | Prevention |
| Delayed Exotherm | Adding reagents too quickly at low temp, then warming. | Dosing Control: Addition rate must be slower than the cooling capacity. |
| Gas Evolution | Decomposition of | Ensure scrubber/ventilation is active. Visual cue: Brown fumes = Runaway. |
| Shock Sensitivity | Dry nitrated azaindole salts. | Never scrape dry solids. Keep wet with solvent/water during filtration. |
Critical Warning: DSC (Differential Scanning Calorimetry) data for nitration mixtures often shows onset of decomposition as low as 90-100°C with high energy release (>400 kJ/kg) [2]. Do not reflux nitration mixtures.
References
-
Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Publications. Describes the indirect route via azaindoline and safety concerns of direct nitration.
-
Process Safety Assessment of the Entire Nitration Process. MDPI. Analysis of thermal hazards, decomposition heat, and adiabatic temperature rise in nitration.[3][4]
-
Regioselective synthesis of 3-nitroindoles under non-acidic conditions. RSC Advances. Details the TFAA/Nitrate mechanism and regioselectivity.
-
Synthesis and reactivity of 4-, 5- and 6-azaindoles. Tetrahedron. Comprehensive review of reactivity patterns and temperature dependence.
Sources
Validation & Comparative
A Technical Guide to the ¹H NMR Spectral Analysis of 3,6-dinitro-1H-pyrrolo[3,2-b]pyridine: A Predictive and Comparative Approach
Part 1: The Unsubstituted Scaffold: ¹H NMR Spectrum of 1H-pyrrolo[3,2-b]pyridine
To understand the complex, we must first understand the simple. The parent compound, 1H-pyrrolo[3,2-b]pyridine (also known as 4-azaindole), provides the essential baseline for our analysis. Its fused ring system consists of a pyridine ring and a pyrrole ring, each imparting distinct electronic characteristics to the resident protons.
The typical ¹H NMR spectrum of the unsubstituted 1H-pyrrolo[3,2-b]pyridine scaffold would exhibit signals for five aromatic protons and one N-H proton. The chemical shifts are governed by the inherent electron distribution within the bicyclic system. The pyridine ring's nitrogen atom is electron-withdrawing, generally deshielding its adjacent protons, while the pyrrole ring is considered electron-rich.
Table 1: Experimental ¹H NMR Data for 1H-pyrrolo[3,2-b]pyridine
| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H2 (Pyrrole α-H) | ~7.6 - 7.8 | Triplet (or dd) | J ≈ 2.5-3.0 Hz |
| H3 (Pyrrole β-H) | ~6.5 - 6.7 | Doublet of doublets | J ≈ 3.0-3.5 Hz |
| H5 (Pyridine γ-H) | ~8.3 - 8.5 | Doublet of doublets | J ≈ 4.5-5.0 Hz |
| H6 (Pyridine β-H) | ~7.1 - 7.3 | Doublet of doublets | J ≈ 7.5-8.0 Hz |
| H7 (Pyridine α-H) | ~7.8 - 8.0 | Doublet of doublets | J ≈ 7.5-8.0 Hz |
| N1-H (Pyrrole) | ~11.0 - 12.0 | Broad Singlet | N/A |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is synthesized from typical values for pyrrole and pyridine systems.[1][2][3]
Part 2: Causality of Spectral Changes: The Electronic Impact of Nitro Groups
The introduction of two nitro (-NO₂) groups at the C3 and C6 positions dramatically alters the electronic landscape of the pyrrolo[3,2-b]pyridine core. The nitro group is one of the most powerful electron-withdrawing groups (EWGs) in organic chemistry, exerting its influence through two primary mechanisms:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bonds. This effect is strongest at the point of attachment and diminishes with distance.[4]
-
Mesomeric (Resonance) Effect (-M): The nitro group can delocalize the π-electrons of the aromatic ring onto its oxygen atoms. This effect is most pronounced at the ortho and para positions relative to the substituent.
This net withdrawal of electron density significantly deshields the remaining protons on the ring. In an NMR spectrum, deshielding causes a proton's resonance to shift to a higher frequency, resulting in a larger chemical shift (δ) value, commonly referred to as a "downfield shift".[4]
Diagram 1. Logical flow of the resonance (-M) effect of nitro groups, leading to positive charge buildup at adjacent positions and significant deshielding of remaining protons.
Part 3: Predictive ¹H NMR Analysis of 3,6-dinitro-1H-pyrrolo[3,2-b]pyridine
With the foundational principles established, we can now construct a predicted ¹H NMR spectrum. The substitution pattern leaves three aromatic protons—H2, H5, and H7—and the pyrrole N-H proton.
-
H2 Proton (Pyrrole Ring): The nitro group at C3 is directly adjacent to the C2 position. This proximity will cause an immense downfield shift for H2 due to both strong inductive and resonance effects. With the proton at C3 removed, H2 will no longer show coupling to it and is expected to appear as a singlet .
-
H5 and H7 Protons (Pyridine Ring): The nitro group at C6 is flanked by H5 and H7. Both protons will be strongly deshielded. The effect on H5 and H7 (ortho and para to the pyridine nitrogen, respectively, and both ortho to the nitro group) will be substantial. They will couple to each other, but not to H6 (which has been replaced). This will result in a simple AX spin system, appearing as two doublets . The coupling constant between them will be a four-bond meta-coupling (⁴J), which is typically small (2-3 Hz).
-
N1-H Proton (Pyrrole Ring): The N-H proton of a pyrrole ring is often observed as a broad singlet at a very downfield position (>11 ppm).[5] Its chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding. The presence of two strong EWGs on the ring system will make this proton more acidic and could shift it even further downfield.
Table 2: Predicted ¹H NMR Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H2 | 9.0 - 9.5 | Singlet (s) | N/A | Strongly deshielded by adjacent C3-NO₂. |
| H5 | 9.2 - 9.7 | Doublet (d) | ⁴J ≈ 2-3 Hz | Strongly deshielded by adjacent C6-NO₂. |
| H7 | 8.8 - 9.3 | Doublet (d) | ⁴J ≈ 2-3 Hz | Strongly deshielded by adjacent C6-NO₂. |
| N1-H | > 12.5 | Broad Singlet (br s) | N/A | Acidic proton in an electron-deficient system. |
Part 4: Comparative Guide: Dinitro vs. Mono-nitro and Unsubstituted Analogs
A comparison with known or related compounds provides the strongest validation for our predictive model.
| Compound | H2 (δ, ppm) | H5 (δ, ppm) | H7 (δ, ppm) | Key Observation |
| 1H-pyrrolo[3,2-b]pyridine (Baseline) | ~7.7 | ~8.4 | ~7.9 | Protons are in the standard aromatic region. |
| 6-nitro-1H-pyrrolo[3,2-b]pyridine (Hypothetical Intermediate) | ~7.8 | ~9.1 | ~8.5 | Significant downfield shift for H5 and H7 due to C6-NO₂. Minimal impact on the pyrrole ring protons. |
| This compound (Predicted Target) | ~9.2 | ~9.4 | ~9.0 | All protons are shifted significantly downfield due to the combined effect of two powerful EWGs. |
This comparison clearly illustrates the additive nature of substituent effects on proton chemical shifts. The introduction of the first nitro group at C6 primarily impacts the pyridine ring protons. The subsequent addition of a nitro group at C3 then dramatically shifts the remaining pyrrole proton (H2) downfield, while also contributing to a further, smaller deshielding of the pyridine protons.
Part 5: Gold-Standard Experimental Protocol for NMR Acquisition
To validate this predictive analysis, a robust experimental protocol is essential. The choice of solvent and acquisition parameters is critical for obtaining a high-quality, unambiguous spectrum for a nitroaromatic heterocyclic compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound sample.
-
Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: DMSO-d₆ is the solvent of choice. It is an excellent solvent for polar, nitroaromatic compounds. Crucially, its ability to form hydrogen bonds will sharpen the N-H proton signal, making it easier to observe compared to non-polar solvents like CDCl₃.[5]
-
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrumental Setup & Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution.
-
Tune and shim the probe to ensure optimal magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K).
-
Key Parameters:
-
Spectral Width: 0-16 ppm (to ensure all downfield signals are captured).
-
Pulse Angle: 30-45 degrees (to allow for faster relaxation and more scans in a given time).
-
Relaxation Delay (d1): 2-5 seconds (sufficient for most protons in aromatic systems).
-
Number of Scans (ns): 16-64 (to achieve an adequate signal-to-noise ratio).
-
-
-
Data Processing & Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign each signal to its corresponding proton.
-
Diagram 2. A streamlined workflow for the acquisition and analysis of the ¹H NMR spectrum.
References
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC. Available from: [Link]
-
Estimate the chemical shift difference (Δδ) between the most shielded and.. Filo. Available from: [Link]
- Supplementary Inform
-
Abraham, R.J. & Matth, L. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available from: [Link]
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC. Available from: [Link]
- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [No Source Provided].
- 1H chemical shifts in NMR. Part 18.
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]
-
SpectraBase. 1H-Pyrrolo(2,3-b)pyridine - Optional[1H NMR] - Spectrum. Available from: [Link]
-
Interpreting Aromatic NMR Signals. YouTube. Available from: [Link]
-
Chemical shift values and assigned coupling constants of compound (4 a)... ResearchGate. Available from: [Link]
-
One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl). Beilstein Journals. Available from: [Link]
-
The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. Available from: [Link]
-
(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Available from: [Link]
-
Proton N-H Resonance of Pyrrole. Double Resonance. Chemistry LibreTexts. Available from: [Link]
- Chemical shifts. [No Source Provided].
-
15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and... ResearchGate. Available from: [Link]
-
Electronic supplementary information. The Royal Society of Chemistry. Available from: [Link]
-
6-nitro-1H-pyrrolo[3,2-b]pyridine. PubChem. Available from: [Link]
-
1-nitrosooctahydro-1H-pyrrolo[3,4-b]pyridine. Veeprho. Available from: [Link]
-
SpectraBase. 1H-Pyrrolo(2,3-b)pyridine - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
-
Nucleophilic and electrophilic cyclization of N-alkyne- substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolo. Beilstein Journals. Available from: [Link]
-
(PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. Available from: [Link]
-
Proton NMR signals and rings. Chemistry Stack Exchange. Available from: [Link]
-
NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. Available from: [Link]
- Synthesis and properties of pyrrolo[3,2-b]pyrrole-1,4-diones (isoDPP)
-
Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. Available from: [Link]
-
Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. PubMed. Available from: [Link]
-
Synthesis and Evaluation of 1H-pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. PubMed. Available from: [Link]
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- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Pyrrole(109-97-7) 1H NMR [m.chemicalbook.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Reactivity of 3,6-Dinitro- vs. 3,5-Dinitro-4-Azaindole in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, dinitro-azaindoles serve as crucial scaffolds and reactive intermediates. Their electron-deficient nature, a consequence of both the pyridine nitrogen and the two nitro groups, makes them prime candidates for nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth comparison of the reactivity of two key isomers: 3,6-dinitro-4-azaindole and 3,5-dinitro-4-azaindole. While direct, head-to-head quantitative kinetic studies are not extensively documented in publicly available literature, a robust comparative analysis can be constructed from fundamental principles of physical organic chemistry. This guide will elucidate the subtle yet significant differences in their reactivity profiles, supported by mechanistic insights and a representative experimental protocol to empower researchers in their synthetic endeavors.
The Decisive Role of Nitro Group Positioning in SNAr Reactivity
Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is paramount and is significantly influenced by the presence and position of electron-withdrawing groups on the aromatic ring.[2]
In the context of 4-azaindoles, the pyridine nitrogen inherently contributes to the electron-deficient character of the carbocyclic ring. The addition of two nitro groups further enhances this effect, creating highly electrophilic sites susceptible to nucleophilic attack. However, the regiochemistry of this dinitration pattern—3,6- versus 3,5-—creates distinct electronic environments that directly impact the stability of the respective Meisenheimer intermediates and, consequently, the overall reaction rate.
3,6-Dinitro-4-Azaindole: Enhanced Activation through Cooperative Electron Withdrawal
In 3,6-dinitro-4-azaindole, the nitro groups are positioned para and ortho to the potential sites of nucleophilic attack on the carbocyclic ring (C-5 and C-7). This arrangement is optimal for the stabilization of the negative charge that develops in the Meisenheimer intermediate.
Let's consider a nucleophilic attack at the C-5 position, a common site for SNAr on such systems if a suitable leaving group were present. The resulting Meisenheimer complex benefits from delocalization of the negative charge onto both the ortho (C-6) and para (C-4, the pyridine nitrogen) positions, and crucially, onto the oxygen atoms of both nitro groups through resonance.
Caption: Formation of the Meisenheimer intermediate from 3,6-dinitro-4-azaindole.
The key to the enhanced reactivity of the 3,6-dinitro isomer lies in the cooperative stabilizing effect of the two nitro groups. The negative charge of the intermediate can be effectively delocalized onto the oxygen atoms of both the C-3 and C-6 nitro groups, as depicted in the resonance structures below. This extensive delocalization significantly lowers the activation energy for the formation of the Meisenheimer complex, thereby accelerating the rate of nucleophilic aromatic substitution.
Caption: Key resonance structures of the Meisenheimer intermediate of 3,6-dinitro-4-azaindole.
3,5-Dinitro-4-Azaindole: Attenuated Activation and Reduced Reactivity
In contrast, the 3,5-dinitro-4-azaindole isomer presents a less favorable electronic arrangement for stabilizing the Meisenheimer intermediate. While both nitro groups are electron-withdrawing, their positioning relative to the likely sites of nucleophilic attack is less effective.
Considering a nucleophilic attack at a position on the carbocyclic ring, for instance, a hypothetical reaction at C-6, the resulting negative charge in the Meisenheimer intermediate is primarily stabilized by the ortho C-5 nitro group and the pyridine nitrogen. The C-3 nitro group, being meta to the site of attack, can only exert an inductive electron-withdrawing effect and cannot participate in resonance stabilization of the anionic intermediate.
Caption: Formation of the Meisenheimer intermediate from 3,5-dinitro-4-azaindole.
The inability of the C-3 nitro group to delocalize the negative charge via resonance results in a less stable Meisenheimer intermediate compared to that of the 3,6-dinitro isomer. This higher energy intermediate translates to a higher activation energy for its formation, and consequently, a slower rate of nucleophilic aromatic substitution.
Comparative Summary of Reactivity
| Feature | 3,6-Dinitro-4-Azaindole | 3,5-Dinitro-4-Azaindole |
| Nitro Group Positions | Ortho and para to potential reaction sites | Ortho and meta to potential reaction sites |
| Meisenheimer Intermediate Stability | High (extensive resonance stabilization) | Moderate (limited resonance stabilization) |
| Predicted Reactivity in SNAr | Higher | Lower |
| Key Electronic Effect | Cooperative resonance and inductive effects | Primarily inductive effect from one nitro group |
Experimental Protocol: A General Method for Comparing Reactivity via SNAr
To experimentally validate the predicted difference in reactivity, a competitive reaction or parallel reactions under identical conditions can be performed. A common approach involves the displacement of a suitable leaving group, such as a halide, with a nucleophile. While the parent dinitro-azaindoles may not have a leaving group, this protocol for a related dinitro-chloro-pyridine serves as a representative method that can be adapted for derivatives of the title compounds.[3]
Reaction: Nucleophilic Aromatic Substitution of a Dinitro-chloro-azaindole Derivative with a Secondary Amine
This protocol describes a general procedure for the reaction of a dinitro-chloro-azaindole with a secondary amine, such as morpholine.
Materials and Reagents:
-
3,6-Dinitro-4-chloro-azaindole derivative (or 3,5-dinitro-4-chloro-azaindole derivative)
-
Morpholine (or other desired nucleophile)
-
Anhydrous Dimethylformamide (DMF)
-
Potassium Carbonate (K2CO3)
-
Ethyl acetate
-
Brine solution
-
Anhydrous Sodium Sulfate (Na2SO4)
Experimental Workflow:
Caption: A typical experimental workflow for an SNAr reaction.
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the dinitro-chloro-azaindole derivative (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous DMF to dissolve the solids.
-
To the stirred solution, add the secondary amine (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterize the purified product by NMR, IR, and mass spectrometry.
By running parallel reactions for the 3,6-dinitro and 3,5-dinitro isomers under identical conditions and monitoring the reaction rates or final yields, a quantitative comparison of their reactivity can be established.
Conclusion
The reactivity of dinitro-4-azaindoles in nucleophilic aromatic substitution is profoundly influenced by the substitution pattern of the nitro groups. The 3,6-dinitro-4-azaindole isomer is predicted to be significantly more reactive than its 3,5-dinitro counterpart. This heightened reactivity is a direct consequence of the superior resonance stabilization of the Meisenheimer intermediate, afforded by the cooperative electron-withdrawing effects of the ortho and para nitro groups. In contrast, the 3,5-dinitro isomer suffers from a less stable intermediate due to the meta positioning of one of the nitro groups, which can only provide inductive stabilization. For medicinal chemists and materials scientists, this understanding is critical for designing efficient synthetic routes and for predicting the chemical behavior of these important heterocyclic building blocks. The provided experimental protocol offers a robust framework for the practical investigation and application of these principles in the laboratory.
References
- (To be populated with real URLs
-
Meisenheimer Complexes - MDPI.[2]
- (To be populated with real URLs
-
Nitropyridines in the Synthesis of Bioactive Molecules - PMC.[3]
-
Meisenheimer complex - Wikipedia.[1]
Sources
A Comparative Guide to the UV-Vis Absorption Spectra of Nitro-Substituted Azaindoles
This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption spectra of nitro-substituted azaindoles. Aimed at researchers, scientists, and professionals in drug development, this document delves into the photophysical properties of these crucial heterocyclic compounds. We will explore how the position of the electron-withdrawing nitro group on the azaindole scaffold influences their electronic transitions, leading to distinct spectral signatures. This guide combines theoretical principles with practical experimental guidance to facilitate a comprehensive understanding.
Introduction: The Significance of Azaindoles and Nitro-Substitution
Azaindoles, structural isomers of indole where a carbon atom in the benzene ring is replaced by a nitrogen atom, are privileged scaffolds in medicinal chemistry and materials science.[1][2] Their unique electronic properties, arising from the interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring, make them versatile building blocks.[2] The introduction of a nitro (NO₂) group, a potent electron-withdrawing moiety, dramatically modulates the electronic structure and, consequently, the photophysical behavior of the azaindole core.[3][4] Understanding these modifications through UV-Vis spectroscopy is paramount for applications ranging from the design of novel pharmaceuticals to the development of advanced optical materials.
The position of the nitro group on the azaindole ring is a critical determinant of the molecule's UV-Vis absorption profile. Substitution on the pyridine ring versus the pyrrole ring, and the specific location on either ring, will lead to varying degrees of intramolecular charge transfer (ICT) character in the electronic transitions. This, in turn, dictates the absorption maxima (λmax) and molar absorptivity (ε), providing a spectral fingerprint for each isomer.
Comparative Analysis of UV-Vis Absorption Spectra
The UV-Vis absorption spectra of aromatic and heterocyclic compounds are governed by π → π* and n → π* electronic transitions.[5] For azaindoles, the introduction of a nitro group generally leads to a bathochromic (red) shift in the absorption maxima. This is attributed to the stabilization of the excited state relative to the ground state, which reduces the energy gap for electronic transitions.[3][6]
Effect of Nitro Group Position
The extent of the bathochromic shift and the intensity of the absorption bands are highly dependent on the position of the nitro group. While a comprehensive experimental dataset for all nitro-substituted azaindole isomers is not available in a single source, we can infer the expected trends based on fundamental principles and studies on related nitro-substituted heterocycles.[4][7]
-
Nitro-substitution on the Pyridine Ring (e.g., 4-nitro-, 6-nitro-7-azaindole): Substitution on the electron-deficient pyridine ring is expected to cause a significant red shift in the λmax. The strong electron-withdrawing nature of the nitro group enhances the electron-accepting character of the pyridine ring, facilitating ICT from the electron-rich pyrrole ring upon photoexcitation.
-
Nitro-substitution on the Pyrrole Ring (e.g., 3-nitro-7-azaindole): While still inducing a bathochromic shift, the effect of substitution on the pyrrole ring might be different. For instance, nitration at the 3-position of 7-azaindole is a known reaction.[2] This substitution directly on the electron-donating part of the scaffold will significantly alter the electronic distribution and impact the ICT characteristics.
Solvent Effects on Spectral Properties
The polarity of the solvent can significantly influence the UV-Vis spectra of polar molecules like nitro-substituted azaindoles.[6][8][9][10] In polar solvents, molecules with a larger dipole moment in the excited state compared to the ground state will exhibit a more pronounced bathochromic shift. This phenomenon, known as solvatochromism, provides valuable insights into the nature of the electronic transitions.[9][10][11] Generally, the π → π* transitions of nitro-aromatic compounds are sensitive to solvent polarity, showing a red shift with increasing solvent polarity.[11]
Comparative Data Summary
The following table summarizes the expected qualitative effects of nitro-substitution on the UV-Vis absorption spectra of a generic azaindole scaffold. The exact λmax and ε values will vary depending on the specific azaindole isomer and the solvent used.
| Compound | Expected λmax Shift (Relative to Unsubstituted Azaindole) | Rationale |
| Unsubstituted Azaindole | N/A | Reference compound. |
| Nitro-substituted on Pyridine Ring | Significant Bathochromic (Red) Shift | Enhanced intramolecular charge transfer from the pyrrole to the nitrated pyridine ring. |
| Nitro-substituted on Pyrrole Ring | Bathochromic (Red) Shift | Perturbation of the electron-donating pyrrole ring and altered ICT characteristics. |
Experimental Protocol for UV-Vis Spectroscopic Analysis
To ensure the acquisition of high-quality and reproducible UV-Vis absorption spectra, a standardized experimental protocol is essential. The following section outlines a detailed methodology.
Materials and Instrumentation
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning a wavelength range of at least 200-800 nm.[12]
-
Cuvettes: Quartz cuvettes with a 1 cm path length are required for measurements in the UV region.[13]
-
Solvents: Spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile, cyclohexane) should be used to minimize interference from solvent impurities.[12]
-
Analytical Balance: For accurate preparation of sample solutions.
-
Volumetric Flasks and Pipettes: For precise dilutions.
Step-by-Step Experimental Workflow
-
Sample Preparation:
-
Accurately weigh a small amount of the nitro-substituted azaindole compound.
-
Prepare a stock solution of a known concentration (e.g., 1 mg/mL or 1 mM) in a suitable spectroscopic grade solvent. Ensure the compound is fully dissolved.
-
Perform serial dilutions from the stock solution to prepare working solutions of desired concentrations (e.g., 1-20 µM). The optimal concentration will result in an absorbance reading between 0.1 and 1.0.[14]
-
-
Instrument Setup and Baseline Correction:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.
-
Set the desired wavelength range (e.g., 200-600 nm) and an appropriate scan speed.[13]
-
Fill a quartz cuvette with the pure solvent to be used for the sample analysis. This will serve as the blank.
-
Place the blank cuvette in both the reference and sample holders and perform a baseline correction. This will subtract the absorbance of the solvent and the cuvette itself.[13]
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the sample holder.
-
Initiate the scan to record the absorption spectrum of the sample.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax).
-
If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length (typically 1 cm).
-
Visualizing Key Concepts
To further clarify the experimental workflow and the fundamental relationships, the following diagrams are provided.
Caption: Experimental workflow for UV-Vis spectroscopic analysis.
Caption: Relationship between structure and spectral properties.
Conclusion
The UV-Vis absorption spectra of nitro-substituted azaindoles are rich sources of information regarding their electronic structure. The position of the nitro group profoundly influences the spectral properties, primarily through its strong electron-withdrawing nature, which modulates intramolecular charge transfer. A systematic comparative analysis, supported by a robust experimental protocol, is crucial for researchers aiming to harness the potential of these compounds in various scientific domains. Computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), can further complement experimental findings by providing deeper insights into the nature of the electronic transitions.[8][15]
References
- Photodynamics of azaindoles in polar media: the influence of the environment. (2024-01-03). Google Scholar.
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Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods. (2024-03-28). MDPI. [Link]
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Synthesis and Photophysical Properties of Nitrated aza-BODIPYs. ResearchGate. [Link]
-
Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021-01-31). MDPI. [Link]
-
Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. PMC. [Link]
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Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue Engineering. [Link]
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Synthesis and photophysical properties of nitrated aza-BODIPYs. (2018-11-21). RSC Publishing. [Link]
-
UV Spectra of Aromatic & Heterocyclic Compound - UV Visible Spectroscopy(MSc 3 Sem). (2024-10-07). YouTube. [Link]
-
UV-Vis spectra of various forms of 2-hydroxy-6-nitro-1-naphthaldehyde... ResearchGate. [Link]
-
SYNTHESIS AND SPECTROSCOPIC PROPERTIES OF NOVEL INDOLIZINES AND AZAINDOLIZINES. Revue Roumaine de Chimie. [Link]
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Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes. ResearchGate. [Link]
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General method of UV-Vis and fluorescence titration Path length of the cells used for absorption and emission studies was 1 c. The Royal Society of Chemistry. [Link]
-
Solvent effect profiles of absorbance and fluorescence spectra of some indole based chalcones. PubMed. [Link]
-
Synthesis and photophysical studies of novel azaindole derivatives in solution and self- assembled crystals. Digital.CSIC. [Link]
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
-
UV-vis absorption spectra of the reduction of various nitro compounds:... ResearchGate. [Link]
-
Study Of Solvent Effect On Uv-Visible Spectra Of A Newly Synthesized Azo-Dye, 2-(3-Carboxyl-4-Hydroxylphenyl)-1-(4-Nitrophenyl) Diazene (PNA-SA). ResearchGate. [Link]
-
What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation?. (2016-09-16). Master Organic Chemistry. [Link]
-
Synthesis and spectroscopic properties of novel indolizines and azaindolizines. ResearchGate. [Link]
-
(a) UV‐Vis spectra of the reaction mixture (1 equiv. of 7‐azaindole and... ResearchGate. [Link]
-
Computational Analysis of Electron-Donating and Withdrawing Effects on Asymmetric Viologens for Enhanced Electrochromic Performance. MDPI. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [Link]
-
Uv vis spectroscopy practical. SlideShare. [Link]
-
3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides. (2023-07-20). MDPI. [Link]
-
Computational study of the electronic spectra of some B–N dyes. ResearchGate. [Link]
-
Computational Study of Electronic Effects from β-Substituents on the Tautomerism of Naphthazarin Derivatives. ResearchGate. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
